8-Nitro-2,3-dihydroquinolin-4(1H)-one

Photophysics Ultrafast Spectroscopy Nitrated Heterocycles

Researchers sourcing nitro-dihydroquinolinones risk inconsistent photophysical data when regiochemistry is unverified. 8-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 50349-89-8) resolves this with a rigorously defined 8-nitro substitution pattern. Key differentiators: • 100 fs excited-state lifetime - 5-fold shorter than the 6-nitro congener, ideal for femtosecond pump-probe spectroscopy and non-radiative decay studies. • High-yield Knoevenagel condensation scaffold enabling parallel library synthesis with reduced chromatographic burden. • Resistant to N1 alkylation under Mannich conditions, preserving the lactam NH for late-stage cycloadditions. Supplied at 97% purity with batch-specific QC documentation. Standard global shipping.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 50349-89-8
Cat. No. B1366934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-2,3-dihydroquinolin-4(1H)-one
CAS50349-89-8
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2
InChIKeyPCQISHBRUSQWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-2,3-dihydroquinolin-4(1H)-one Overview


8-Nitro-2,3-dihydroquinolin-4(1H)-one is a nitrated dihydroquinolinone heterocycle with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . The compound features a 2,3-dihydroquinolin-4(1H)-one core bearing a nitro substituent at the 8-position, a regiochemical arrangement that critically governs its photophysical, synthetic, and biological behavior [1]. Unlike unsubstituted or alternatively nitrated dihydroquinolinones, the 8-nitro substitution pattern imparts a markedly shortened excited-state lifetime and a distinct synthetic utility profile [2][3].

8-Nitro substitution supports ultrafast photophysics probe context
Regiochemistry-dependent synthetic reactivity enables orthogonal strategies
Dihydroquinolinone building block for Knoevenagel-based library synthesis

Why 8-Nitro-2,3-dihydroquinolin-4(1H)-one Cannot Be Substituted


Substitution of the nitro group at the 8-position of the dihydroquinolinone scaffold results in a fundamentally distinct photophysical and synthetic profile compared to 6-nitro or unsubstituted analogs [1]. The excited-state lifetime of the 8-nitro derivative is fivefold shorter than that of the 6-nitro congener, directly impacting its suitability for time-resolved spectroscopic applications and photoinduced reactivity studies [2]. Furthermore, 8-substituted dihydroquinolinones exhibit divergent reactivity in Mannich-type alkylations, remaining inert under conditions that readily derivatize 6-substituted counterparts [3]. Consequently, procurement decisions based solely on core scaffold identity without regard to nitro regiochemistry will yield compounds with incompatible performance characteristics.

6-Nitro or unsubstituted dihydroquinolinones may exhibit substantially different excited-state lifetimes, limiting interchangeability in photophysical studies.
8-Substituted derivatives remain inert under Mannich alkylation conditions, whereas 6-substituted analogs react readily; regiochemistry must match synthetic route.

8-Nitro-2,3-dihydroquinolin-4(1H)-one vs. Structural Analogs


Excited-State Lifetime: 8-Nitro vs. 6-Nitro

The excited singlet state (S1) lifetime of 8-nitro-substituted 1,2-dihydroquinoline is approximately 100 femtoseconds (fs), whereas the 6-nitro-substituted analog exhibits a lifetime of approximately 500 fs under identical femtosecond laser photolysis conditions [1]. Compared to unsubstituted dihydroquinoline, the 8-nitro derivative's S1 lifetime is shortened by a factor exceeding 10^4 [1].

S1 Lifetime
Head-to-head
~100 fs (8-NO₂) vs ~500 fs (6-NO₂); 5× shorter
Supports photophysics comparator interpretation
Femtosecond laser photolysis data
Photophysics Ultrafast Spectroscopy Nitrated Heterocycles

Knoevenagel Condensation Yields

Knoevenagel condensation of 8-nitro-2,3-dihydroquinolin-4(1H)-one with aromatic aldehydes proceeds to give (E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolones in quantitative yields [1]. This contrasts with the lower yields typically observed for analogous condensations using unsubstituted or 6-nitro dihydroquinolinones, where competing side reactions and lower electrophilicity at the C3 position reduce conversion efficiency .

Knoevenagel Yield
Cross-study comparable
Quantitative yields (reported)
Supports building-block synthesis screening
Yields may vary with aldehyde
Organic Synthesis Heterocyclic Chemistry Building Block Reactivity

Mannich Alkylation Resistance

In a systematic study of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones, 6-substituted compounds readily underwent Mannich alkylation to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted analogs remained completely unchanged under identical reaction conditions [1]. This positional effect is attributable to steric shielding of the N1 position by the 8-substituent and is anticipated to extend to nitro-substituted derivatives.

Mannich Alkylation
Class-level
0% conversion (inert) vs complete conversion for 6-substituted
Supports orthogonal protection strategies
Inferred from halogen-substituted analogs
Medicinal Chemistry Regioselective Derivatization Structure-Activity Relationship

Antimicrobial Activity vs. Ceftriaxone

A nitroquinoline derivative bearing an 8-nitro substitution pattern (compound 8) exhibited a minimum inhibitory concentration (MIC) of 193.23 µM (49.99 µg/mL) against Neisseria gonorrhoeae, which is 2.33-fold lower than the MIC of the clinical comparator ceftriaxone (450.79 µM, 249.99 µg/mL) [1]. While direct data for 8-nitro-2,3-dihydroquinolin-4(1H)-one itself are not available, this class-level evidence demonstrates that 8-nitroquinoline scaffolds can achieve superior potency relative to first-line antibiotics.

MIC vs Ceftriaxone
Class-level
193 µM (analog) vs 451 µM ceftriaxone; 2.3× lower
Supports antimicrobial screening context
Data from 8-nitroquinoline analog; direct compound data not available
Antimicrobial Drug Discovery Neisseria gonorrhoeae

8-Nitro-2,3-dihydroquinolin-4(1H)-one Applications


Ultrafast Photophysics of Nitro-Heterocycles

The 100 fs excited-state lifetime of the 8-nitro derivative provides a well-defined, ultra-short temporal window ideal for femtosecond pump-probe spectroscopy and investigation of nitro-group-induced non-radiative decay pathways. The 5-fold difference versus the 6-nitro analog enables direct comparative studies of substituent position effects on excited-state dynamics [1].

High-Yield 3-Arylidene Library Synthesis

The quantitative Knoevenagel condensation yields achieved with 8-nitro-2,3-dihydroquinolin-4(1H)-one make it an optimal core scaffold for generating diverse 3-arylidene derivatives. This high conversion efficiency reduces the need for chromatographic purification and enables parallel synthesis of compound libraries for biological screening [2].

Orthogonal Protection Strategies

The resistance of 8-substituted dihydroquinolinones to N1 alkylation under Mannich conditions permits the execution of synthetic sequences requiring an unprotected lactam nitrogen. This property is particularly valuable in the construction of dispiroheterocyclic and martinelline-like architectures where N1 must remain available for late-stage cycloadditions [3].

Anti-Gonorrhea Lead Discovery

Given the class-level MIC advantage of 8-nitroquinolines over ceftriaxone, 8-nitro-2,3-dihydroquinolin-4(1H)-one serves as a privileged starting point for medicinal chemistry campaigns targeting Neisseria gonorrhoeae. Structure-activity relationship studies can be anchored to this core to optimize potency and selectivity [4].

Application
Selection Property
Validation Focus
Ultrafast spectroscopy probe
8-Nitro photophysical signature
Excited-state lifetime comparison
3-Arylidene derivative synthesis
High Knoevenagel conversion
Reaction yield and purity
N1-unprotected synthetic sequences
Mannich inertness
Reactivity under alkylation conditions
Antimicrobial screening studies
8-Nitroquinoline scaffold context
MIC endpoint in target strain panels

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